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Compound Name:
5-Aminothiazole-2-carboxylic acid

hydrochloride

Cat. No.: B1529886 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal

chemistry and materials science. Its structural integrity and purity are paramount for the

successful synthesis of downstream products. This technical guide provides a comprehensive

analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS)—essential for the unambiguous identification and

characterization of this compound. Beyond presenting spectral data, this document offers field-

proven insights into the causality behind experimental choices and provides robust, self-

validating protocols for data acquisition, empowering researchers to achieve high-quality,

reproducible results.

Molecular Structure and Physicochemical
Properties
5-Aminothiazole-2-carboxylic acid is a substituted thiazole featuring both an amino group (-

NH₂) at position 5 and a carboxylic acid group (-COOH) at position 2. This unique arrangement

of functional groups dictates its chemical reactivity and its distinct spectroscopic signature.

Molecular Formula: C₄H₄N₂O₂S[1][2]
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Molecular Weight: 144.15 g/mol [1][2]

IUPAC Name: 2-Amino-1,3-thiazole-5-carboxylic acid[2]

CAS Number: 40283-46-3[1][2]

The structural arrangement of the molecule is visualized below.

Caption: Chemical structure of 5-aminothiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For 5-aminothiazole-2-carboxylic acid, both ¹H and ¹³C NMR provide

definitive structural confirmation.

¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is characterized by its simplicity, showing distinct signals for the thiazole

ring proton and the exchangeable protons of the amino and carboxylic acid groups. The exact

chemical shifts can vary based on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Causality and
Expert
Insights

~8.10 Singlet 1H Thiazole-H4

The proton at

position 4 is

deshielded by

the

electronegative

sulfur and

nitrogen atoms in

the ring and the

adjacent

electron-

withdrawing

carboxylic acid

group, resulting

in a downfield

chemical shift.

~7.60 Broad Singlet 2H -NH₂

Amine protons

are typically

broad due to

quadrupole

coupling with the

nitrogen atom

and chemical

exchange. Their

chemical shift is

highly dependent

on solvent,

concentration,

and temperature.

~13.0 Very Broad

Singlet

1H -COOH The carboxylic

acid proton is

highly deshielded

and exhibits

significant
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broadening due

to rapid chemical

exchange with

solvent

molecules or

other acidic

protons. This

signal may not

always be

observed

depending on the

sample

conditions.

¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
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Chemical Shift (δ) ppm Assignment
Causality and Expert
Insights

~171 C2 (Thiazole)

This carbon is attached to two

heteroatoms (N and S) and the

amino group, leading to a

significant downfield shift.

~163 C=O (Carboxylic Acid)

The carbonyl carbon of the

carboxylic acid group

characteristically appears in

this downfield region.

~145 C4 (Thiazole)

This carbon is adjacent to the

electron-withdrawing

carboxylic acid group, causing

it to resonate further downfield

compared to C5.

~125 C5 (Thiazole)

This carbon is attached to the

electron-donating amino

group, which shields it relative

to the other ring carbons.

Field-Proven Protocol for NMR Sample Preparation and
Acquisition
A high-quality spectrum is contingent on meticulous sample preparation.[3] This protocol

ensures reproducibility and optimal spectral resolution.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

Sample Weighing: Accurately weigh 5-10 mg of 5-aminothiazole-2-carboxylic acid. For ¹³C

NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-

noise ratio in a reasonable time.[4]
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Solvent Selection: Choose a suitable deuterated solvent.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆)

is an excellent choice due to its ability to dissolve both the amino and carboxylic acid

functional groups.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

small, clean vial.[4] Ensure complete dissolution, using gentle vortexing if necessary.

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the

solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe directly

into a clean 5 mm NMR tube.[4][6]

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent

residual peak.[5]

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule. The spectrum of 5-aminothiazole-2-carboxylic acid is dominated by

vibrations from the N-H, O-H, C=O, and C=N bonds.

Table 3: Key IR Absorption Bands
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Frequency Range
(cm⁻¹)

Intensity
Functional Group
Assignment

Vibrational Mode

3400 - 3100 Strong, Broad N-H and O-H Stretching

~1700 Strong C=O (Carboxylic Acid) Stretching

~1620 Medium-Strong C=N (Thiazole ring) Stretching

1550 - 1450 Medium C=C (Thiazole ring) Stretching

~1250 Strong C-O Stretching

Expert Interpretation: The IR spectrum will likely show a very broad absorption in the 3400-

2500 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H group of

the carboxylic acid (which is often very broad due to hydrogen bonding) and the N-H stretches

of the primary amine. The strong, sharp peak around 1700 cm⁻¹ is a clear indicator of the

carboxylic acid's carbonyl (C=O) group.[7] The C=N and C=C stretching vibrations of the

thiazole ring provide fingerprint absorptions that confirm the presence of the heterocyclic core.

[7]

Protocol for Attenuated Total Reflectance (ATR)-FTIR
Spectroscopy
ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample

preparation.[8][9]

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum to

subtract atmospheric (CO₂, H₂O) absorptions.[10]

Sample Application: Place a small amount of the crystalline powder of 5-aminothiazole-2-

carboxylic acid onto the ATR crystal.[10]

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the

sample and the crystal surface.[8][10]

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to

32 scans at a resolution of 4 cm⁻¹.
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Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft, non-abrasive wipe.[8]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a

suitable "soft" ionization technique for this molecule, as it is polar and prone to protonation or

deprotonation.[11]

Expected Observations (ESI-MS):

Positive Ion Mode [M+H]⁺: The expected molecular ion peak would be at an m/z of 145.01,

corresponding to the protonated molecule (C₄H₅N₂O₂S⁺).

Negative Ion Mode [M-H]⁻: The expected molecular ion peak would be at an m/z of 143.00,

corresponding to the deprotonated molecule (C₄H₃N₂O₂S⁻), likely from the carboxylic acid

group.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation. A

characteristic fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O, 18

Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da).

Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the synthesis of data from multiple

techniques. The NMR data confirms the C-H framework and the specific connectivity of the

thiazole ring. The IR spectrum provides rapid confirmation of the essential amino and

carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight

and, by extension, the molecular formula. Together, these three techniques provide an

unambiguous and definitive structural confirmation of 5-aminothiazole-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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